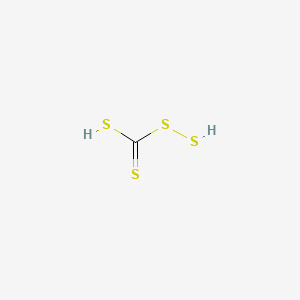
Tetrathioperoxycarbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrathioperoxycarbonic acid is an intriguing compound with the molecular formula CH₂S₄. It is characterized by the presence of four sulfur atoms bonded to a central carbon atom, forming a unique structure. This compound is part of the broader family of thiocarbonates, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.
Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .
Wissenschaftliche Forschungsanwendungen
Tetrathioperoxycarbonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monothiocarbonate (CO₂S²⁻): Contains one sulfur atom and two oxygen atoms.
Dithiocarbonate (COS₂²⁻): Contains two sulfur atoms and one oxygen atom.
Trithiocarbonate (CS₃²⁻): Contains three sulfur atoms.
Uniqueness
Tetrathioperoxycarbonic acid is unique due to its four sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity compared to other thiocarbonates. This makes it particularly valuable in specialized chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
13074-70-9 |
|---|---|
Molekularformel |
CH2S4 |
Molekulargewicht |
142.3 g/mol |
IUPAC-Name |
disulfanylmethanedithioic acid |
InChI |
InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3) |
InChI-Schlüssel |
YLMCXNYRFRRKDI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(S)SS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















